molecular formula C14H14O B030221 4,4-Dimethyl-7-ethynyl-1-tetralone CAS No. 166978-48-9

4,4-Dimethyl-7-ethynyl-1-tetralone

Cat. No. B030221
M. Wt: 198.26 g/mol
InChI Key: FSENXSHCDBCKEZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 4,4-Dimethyl-7-ethynyl-1-tetralone involves complex chemical processes. For instance, the electrochemical reduction of related tetralone compounds in aprotic solvents like dimethylsulphoxide involves irreversible processes and the transfer of two electrons (Shekhawat, Sharma, Bhargav, & Sharma, 2013). These processes are typically diffusion controlled.

Molecular Structure Analysis

The molecular structure of compounds similar to 4,4-Dimethyl-7-ethynyl-1-tetralone is often determined through methods such as single-crystal X-ray diffraction analysis. This technique has been used to establish the structure of related compounds (Roversi, Vogel, & Schenk, 2002).

Chemical Reactions and Properties

Chemical reactions of tetralone derivatives can be varied and complex. For example, the reduction of tetralone in acidic medium is irreversible and involves electron transfer processes. The intensity of cathodic peak current in these reactions increases with the scan rate, indicating diffusion-controlled electrochemical reduction processes (Shekhawat et al., 2013).

Physical Properties Analysis

The physical properties of 4,4-Dimethyl-7-ethynyl-1-tetralone-related compounds, such as solubility, can be measured using various techniques. For example, the solubility of a related compound, 4-(3,4-dichlorophenyl)-1-tetralone, has been measured in various organic solvents and correlated with semiempirical equations (Li, Li, & Wang, 2007).

Chemical Properties Analysis

The chemical properties of tetralone derivatives include their behavior in various chemical reactions. For instance, the ketene dithioacetal derived from 1-tetralone yields different products upon treatment with sodium hydride, indicating specific chemical properties and reactivity patterns (Apparao, Datta, Ila, & Junjappa, 1984).

Scientific Research Applications

Cancer Research

4,4-Dimethyl-7-ethynyl-1-tetralone derivatives have been examined in the context of cancer research. For instance, Suedee et al. (2007) isolated compounds from Polyalthia jucunda, including a similar compound, which showed inhibitory effects on tumor and non-tumor cell lines, suggesting potential in cancer therapy (Suedee et al., 2007).

Electrochemistry

Shekhawat et al. (2013) investigated the electrochemical reduction of 4-(5',6',7',8'-tetrahydro-naphthalene)-1-tetralone, a related compound, in aprotic solvent, contributing to the understanding of the electrochemical behavior of such compounds (Shekhawat et al., 2013).

DNA Polymerase Inhibition

Kamisuki et al. (2007) discovered novel tetralols, which are structurally similar to 4,4-Dimethyl-7-ethynyl-1-tetralone, from a fungus, showing selective inhibition of human DNA polymerase lambda. This suggests potential applications in molecular biology and genetics (Kamisuki et al., 2007).

Catalysis and Chemical Transformation

Prasomsri et al. (2010) studied the conversion of 1-tetralone over HY zeolite, providing insights into hydrogen transfer abilities in chemical processes, which could have implications for the use of similar tetralone compounds in catalysis (Prasomsri et al., 2010).

properties

IUPAC Name

7-ethynyl-4,4-dimethyl-2,3-dihydronaphthalen-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O/c1-4-10-5-6-12-11(9-10)13(15)7-8-14(12,2)3/h1,5-6,9H,7-8H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSENXSHCDBCKEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(=O)C2=C1C=CC(=C2)C#C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50444339
Record name 4,4-DIMETHYL-7-ETHYNYL-1-TETRALONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50444339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4-Dimethyl-7-ethynyl-1-tetralone

CAS RN

166978-48-9
Record name 4,4-DIMETHYL-7-ETHYNYL-1-TETRALONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50444339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Employing the same general procedure as for the preparation of 6-ethynyl-3,4-dihydro-4,4-dimethylnaphthalen-1(2H)-one (Compound K), 7 g (27.6 mmol) of 7-bromo-3,4-dihydro-4,4-dimethylnaphthalen-1(2H)-one (Compound G) was converted into the title compound using 39 ml (36.6 mmol) of trimethylsilyl acetylene, 0.97 g (1.3 mmol) of bis(triphenylphosphine)palladium(II) chloride, 0.26 g (1.3 mmol) of cuprous iodide and 0.6 g (4.3 mmol) of K2CO3.
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6-ethynyl-3,4-dihydro-4,4-dimethylnaphthalen-1(2H)-one
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7 g
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